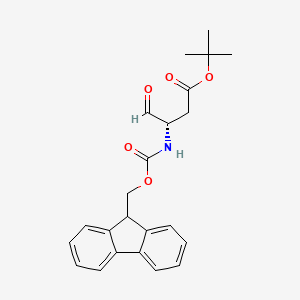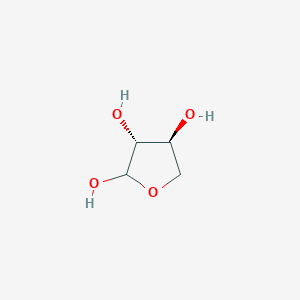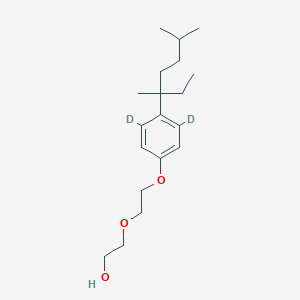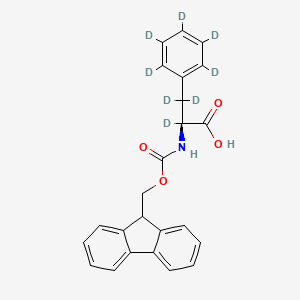
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid is a specialized organophosphorus compound known for its unique chemical structure and versatile applications. This compound features a decyloxy group, a trimethylammonio group, and a phosphinic acid moiety, making it a valuable molecule in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable phosphinic acid derivative with a decyloxy group. This can be achieved using decyl bromide in the presence of a base such as sodium hydride.
Quaternization: The next step is the quaternization of the intermediate with trimethylamine to introduce the trimethylammonio group. This reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Hydrolysis: Finally, the product is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido-phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for phospholipid interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: Utilized in the formulation of surfactants and as an additive in lubricants.
Wirkmechanismus
The mechanism by which decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The trimethylammonio group facilitates binding to negatively charged sites, while the phosphinic acid moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activity and alter membrane properties, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl)phosphinic acid: Known for its use in extraction processes and as a plasticizer.
Methacryloyloxymethyl phosphonate: Utilized in polymer chemistry and as a monomer in the synthesis of functional polymers.
Uniqueness: Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid stands out due to its unique combination of a long alkyl chain, a quaternary ammonium group, and a phosphinic acid moiety. This combination imparts distinct physicochemical properties, making it particularly useful in applications requiring amphiphilic molecules with specific binding capabilities.
Eigenschaften
Molekularformel |
C15H35NO4P+ |
|---|---|
Molekulargewicht |
324.42 g/mol |
IUPAC-Name |
2-[decoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3/p+1 |
InChI-Schlüssel |
VVVDGSCGBGBGFN-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)








